molecular formula C12H9NO3 B1438856 [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol CAS No. 5776-96-5

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

Cat. No.: B1438856
CAS No.: 5776-96-5
M. Wt: 215.2 g/mol
InChI Key: JSULBSNOBUKNND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-benzofuran-1-yl nitrile with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction to yield the methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and reduction reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Scientific Research Applications

Chemistry: In chemistry, [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Comparison with Similar Compounds

    [5-(1-Benzofuran-2-yl)isoxazol-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.

    [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetone: Contains an acetone group instead of methanol.

    [5-(1-Benzofuran-2-yl)isoxazol-3-yl]amine: Features an amine group instead of methanol.

Uniqueness: [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is unique due to its specific combination of benzofuran and isoxazole rings with a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSULBSNOBUKNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 3
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 4
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 5
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 6
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

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